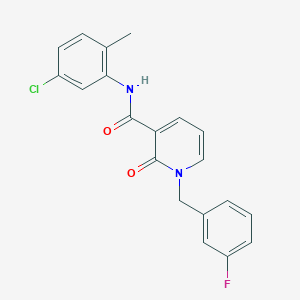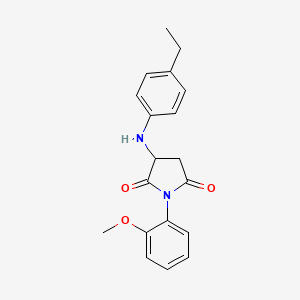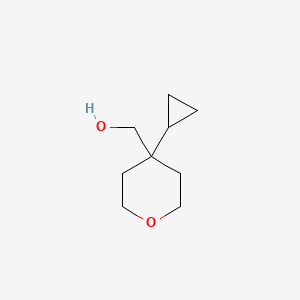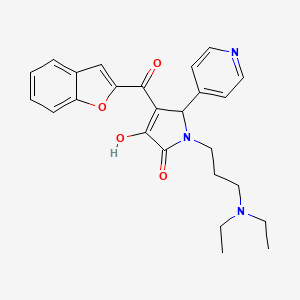
N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chloro and fluoro substituents on a benzene ring, which are common in medicinal chemistry for their potential biological activities. For instance, paper describes the synthesis of a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents, including chloro and hydroxyl groups. These compounds were found to have potent antioxidant activity. Similarly, paper reports the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which also contains a fluoro and a chloro substituent on the benzene ring and exhibits antitumor activity.
Synthesis Analysis
The synthesis of compounds related to the one involves multi-step organic reactions, starting from simple precursors and building up the complex structure through various chemical transformations. For example, the compound in paper was synthesized by condensation of an isocyanato precursor with an aminated indazole derivative. The process likely involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of aromatic rings with electron-withdrawing groups, such as chloro and fluoro substituents, which can influence the electronic distribution and reactivity of the molecule. The exact structure of the compound would likely be confirmed using techniques such as X-ray diffraction analysis, as was done for a related compound in paper .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the substituents present on the aromatic rings. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while also potentially stabilizing reactive intermediates. The presence of amide and carboxamide groups in these compounds suggests that they could engage in hydrogen bonding and other interactions that are important in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate to high stability, given the presence of aromatic rings and amide bonds. Solubility in organic solvents might be anticipated, as seen with the polyamides in paper , which are soluble in a variety of organic solvents. The thermal stability of related compounds is also high, with significant weight loss occurring only at temperatures above 450°C, as reported for the polyamides in paper .
Scientific Research Applications
Metabolism and Disposition Studies
Studies on the metabolism and disposition of related compounds, particularly those involving potent human immunodeficiency virus (HIV) integrase inhibitors, have been conducted using 19F-NMR spectroscopy. These studies help in understanding the metabolic fate and excretion balance in biological systems, which is crucial for drug development processes. For example, research on MK-0518, a potent inhibitor in this series, investigated its elimination mainly by metabolism in rats and dogs, revealing the major metabolite identified in various excretions (Monteagudo et al., 2007).
Discovery of Selective Kinase Inhibitors
Another significant application is in the discovery of selective kinase inhibitors. For instance, substituted dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These findings are pivotal in developing therapeutic agents for cancer treatment, as demonstrated by BMS-777607, which showed complete tumor stasis in preclinical models (Schroeder et al., 2009).
Development of HIV Integrase Inhibitors
The design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides represent a class of agents exhibiting potent inhibition of HIV-integrase-catalyzed strand transfer process. These compounds underline the therapeutic potential in AIDS treatment, showcasing the importance of chemical modifications to enhance HIV-integrase inhibitory potencies (Pace et al., 2007).
Antihypertensive Agents Development
Research into nonpeptide angiotensin II receptor antagonists, such as the discovery of a series of N-(biphenylylmethyl)imidazoles, highlights the compound's role in developing orally active antihypertensive agents. This demonstrates the potential for compounds in this class to contribute significantly to cardiovascular disease treatment (Carini et al., 1991).
Material Science Applications
In the field of materials science, the synthesis and characterization of new compounds, such as diphenylfluorene-based aromatic polyamides, reveal applications in creating materials with specific desirable properties. These studies are crucial for developing new polymers with high thermal stability and solubility in organic solvents, applicable in various industrial and technological contexts (Hsiao et al., 1999).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-7-8-15(21)11-18(13)23-19(25)17-6-3-9-24(20(17)26)12-14-4-2-5-16(22)10-14/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVANHNZEDNYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-N-[2-(prop-2-enoylamino)ethyl]cyclohexane-1-carboxamide](/img/structure/B2549343.png)


![N-(2-chlorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549350.png)

![N-([2,4'-bipyridin]-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2549354.png)

![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)
![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)


![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)